molecular formula C21H25ClN2O3S B14983783 1-[(3-chlorobenzyl)sulfonyl]-N-(2,4-dimethylphenyl)piperidine-4-carboxamide

1-[(3-chlorobenzyl)sulfonyl]-N-(2,4-dimethylphenyl)piperidine-4-carboxamide

Cat. No.: B14983783
M. Wt: 421.0 g/mol
InChI Key: XXUBELOUNVYCKY-UHFFFAOYSA-N
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Description

1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(2,4-DIMETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a piperidine ring substituted with a carboxamide group, a chlorophenyl group, and a methanesulfonyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(2,4-DIMETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(2,4-DIMETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Mechanism of Action

The mechanism of action of 1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(2,4-DIMETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(2,4-DIMETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE is unique due to the combination of its functional groups, which impart specific chemical properties and reactivity. This makes it valuable for applications that require precise chemical modifications and interactions .

Properties

Molecular Formula

C21H25ClN2O3S

Molecular Weight

421.0 g/mol

IUPAC Name

1-[(3-chlorophenyl)methylsulfonyl]-N-(2,4-dimethylphenyl)piperidine-4-carboxamide

InChI

InChI=1S/C21H25ClN2O3S/c1-15-6-7-20(16(2)12-15)23-21(25)18-8-10-24(11-9-18)28(26,27)14-17-4-3-5-19(22)13-17/h3-7,12-13,18H,8-11,14H2,1-2H3,(H,23,25)

InChI Key

XXUBELOUNVYCKY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC(=CC=C3)Cl)C

Origin of Product

United States

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